![molecular formula C11H12N4O2S B3023039 3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid CAS No. 333786-74-6](/img/structure/B3023039.png)
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid
Descripción general
Descripción
The compound “3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group and a pyridinyl group. The triazole is also connected to a propanoic acid group through a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the 1,2,4-triazole ring and the various substituents. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the sulfur atom linking the triazole ring to the propanoic acid group would also add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the various substituents. The nitrogen atoms in the triazole ring, the sulfur atom, and the carboxylic acid group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the 1,2,4-triazole ring, the various substituents, and the overall shape and size of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Structural Assessment : The compound has been synthesized and structurally assessed, forming complexes with other chemical entities. For instance, Castiñeiras et al. (2018) synthesized a related compound and its complex with HgCl2, providing insights into the molecular and supramolecular structures through X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).
Antimicrobial and Antitubercular Activities : The compound's derivatives have been evaluated for antimicrobial and antitubercular activities. Dave et al. (2007) synthesized thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole and assessed their antimicrobial and antitubercular properties (Dave, Purohit, Akbari, & Joshi, 2007).
Synthesis of New Derivatives and Antimicrobial Activity : New derivatives have been synthesized and evaluated for antimicrobial activities. Bayrak et al. (2009) synthesized various derivatives and screened them for their antimicrobial properties, finding that most compounds showed good or moderate activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Corrosion Inhibition : The compound has been used in corrosion inhibition studies. Ansari, Quraishi, & Singh (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel, demonstrating significant inhibition efficiency (Ansari, Quraishi, & Singh, 2014).
Green Synthesis in Aqueous Media : The compound has been synthesized in environmentally friendly processes. Sachdeva, Dwivedi, & Saroj (2013) conducted a green synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives in aqueous media, emphasizing the green chemistry aspect (Sachdeva, Dwivedi, & Saroj, 2013).
Spectral Analysis and Structural Characterization : The compound's derivatives have been characterized by spectral analysis. Azimi et al. (2008) conducted a study on the acidity constants of newly synthesized 1,2,4-triazole derivatives in ethanol−water mixtures, providing insights into their acid−base behavior (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).
Synthesis of Antimicrobial Acid Derivatives : Hunashal, Satyanarayana, & Maddi (2012) synthesized acetic acid derivatives of the compound and screened them for antimicrobial activity, highlighting their potential in this area (Hunashal, Satyanarayana, & Maddi, 2012).
Direcciones Futuras
The study of 1,2,4-triazole derivatives is an active area of research due to their diverse biological activities. Future research could involve synthesizing this compound and testing its biological activity. Additionally, the structure of the compound could be modified to enhance its activity or reduce potential toxicity .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other triazolylthio compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 3-{[4-methyl-5-(3-pyridinyl)-4h-1,2,4-triazol-3-yl]thio}propanoic acid is currently unavailable .
Análisis Bioquímico
Biochemical Properties
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid plays a significant role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The sulfur atom in the thio group allows for strong binding interactions with metal ions and proteins, which can lead to enzyme inhibition or activation . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further modulating their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins, it can induce cell cycle arrest or promote cell death in cancer cells . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. The compound’s triazole ring and thio group facilitate strong interactions with the enzyme’s catalytic residues, leading to inhibition of enzyme activity . Additionally, it can activate certain enzymes by stabilizing their active conformations. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell metabolism and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been observed, where a certain dose is required to achieve a significant biochemical or pharmacological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect the levels of various metabolites by inhibiting or activating key enzymes in metabolic pathways. This can lead to changes in metabolic flux and the accumulation of specific metabolites, which can have downstream effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific tissues. Its distribution is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus can enhance its ability to modulate gene expression, while its accumulation in mitochondria can affect cellular energy metabolism.
Propiedades
IUPAC Name |
3-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-10(8-3-2-5-12-7-8)13-14-11(15)18-6-4-9(16)17/h2-3,5,7H,4,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALAQBMWVIUCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC(=O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357701 | |
| Record name | 3-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333786-74-6 | |
| Record name | 3-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B3022956.png)
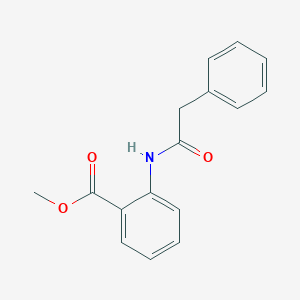
![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)
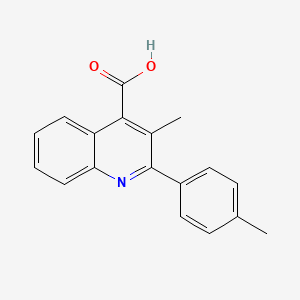
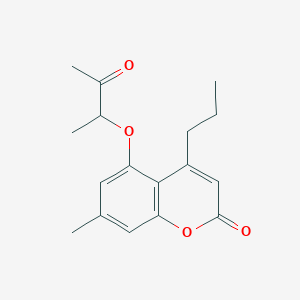
![3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B3022964.png)
![2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3022967.png)
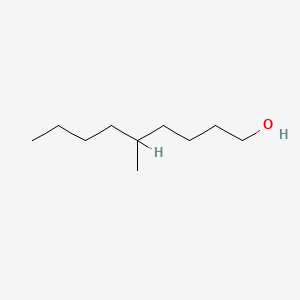
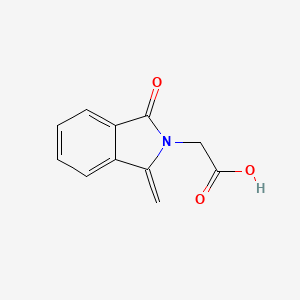
![3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3022971.png)
![Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate](/img/structure/B3022973.png)
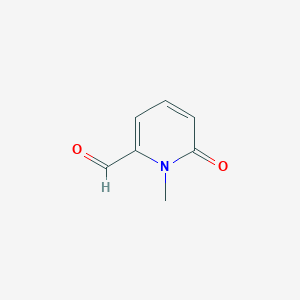
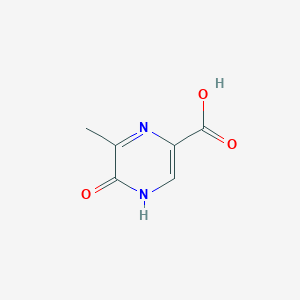
![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)
